1-Hexylpyridinium hexafluorophosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
1-hexylpyridin-1-ium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.F6P/c1-2-3-4-6-9-12-10-7-5-8-11-12;1-7(2,3,4,5)6/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRTWJPQQYAIHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F6NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047936 | |
| Record name | 1-Hexylpyridinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797789-00-5 | |
| Record name | 1-Hexylpyridinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexylpyridinium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Hexylpyridinium hexafluorophosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLW8UBX22E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and High Purity Preparation Techniques for 1 Hexylpyridinium Hexafluorophosphate
Conventional Synthesis Routes of [C₆Py][PF₆] through Quaternization and Anion Exchange Reactions
The traditional and most common method for synthesizing 1-Hexylpyridinium (B1223320) hexafluorophosphate (B91526) involves a two-step process: quaternization followed by anion exchange.
Step 1: Quaternization
The initial step is the quaternization of pyridine (B92270) with a suitable haloalkane, typically 1-bromohexane (B126081) or 1-chlorohexane. This reaction forms the 1-hexylpyridinium halide salt. The reaction is a nucleophilic substitution where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the haloalkane, displacing the halide ion.
Reaction: Pyridine + 1-Hexyl Halide → 1-Hexylpyridinium Halide
This reaction is typically carried out in a suitable solvent, and the resulting 1-hexylpyridinium halide can be isolated and purified before proceeding to the next step.
Step 2: Anion Exchange
The second step involves an anion exchange reaction where the halide anion of the 1-hexylpyridinium halide is replaced by the hexafluorophosphate anion ([PF₆]⁻). This is usually achieved by reacting the 1-hexylpyridinium halide with a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF₆) or ammonium (B1175870) hexafluorophosphate (NH₄PF₆), in a suitable solvent like water or an organic solvent. google.com The driving force for this reaction is often the precipitation of the less soluble inorganic halide salt (e.g., KBr or KCl), which can be removed by filtration.
Reaction: 1-Hexylpyridinium Halide + M⁺[PF₆]⁻ → 1-Hexylpyridinium Hexafluorophosphate + M⁺Halide⁻ (where M⁺ is K⁺ or NH₄⁺)
The final product, this compound, is then isolated from the reaction mixture and purified.
Sustainable and Green Chemistry Approaches in [C₆Py][PF₆] Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and efficient methods for the synthesis of ionic liquids like [C₆Py][PF₆]. eurekaselect.comresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgnih.gov
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of ionic liquids. researchgate.net The use of microwave irradiation can significantly reduce reaction times, increase product yields, and in some cases, enable reactions to be carried out under solvent-free conditions. mdpi.comrsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyridinium-Based Ionic Liquid
| Parameter | Conventional Heating | Microwave-Assisted Heating |
|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours |
| Energy Consumption | Higher | Lower |
| Product Yield | Often lower | Generally higher |
| Solvent Usage | Often requires significant amounts | Can sometimes be performed solvent-free |
The choice of solvent is a critical aspect of green chemistry. nih.govacs.org Traditional organic solvents are often volatile, flammable, and toxic. nih.gov Research into the synthesis of [C₆Py][PF₆] has explored the use of more environmentally benign solvents.
Water is an ideal green solvent for the anion exchange step due to its non-toxic and non-flammable nature. mdpi.com For the quaternization step, which often requires a non-aqueous medium, the use of greener organic solvents with lower toxicity and higher biodegradability is being investigated. Furthermore, solvent-free reaction conditions, where the reactants themselves act as the reaction medium, represent an even more sustainable approach. nih.gov
In addition to solvent selection, optimizing reaction conditions such as temperature and pressure can also contribute to a greener synthesis. For example, conducting reactions at lower temperatures, if feasible, can reduce energy consumption.
Advanced Purification and Isolation Techniques for High-Purity [C₆Py][PF₆]
The purity of ionic liquids is paramount for their performance in many applications. Impurities, such as residual starting materials, solvents, or byproducts, can significantly alter the physicochemical properties of the ionic liquid. Therefore, effective purification and isolation techniques are essential.
Crystallization is a widely used technique for purifying solid compounds. d-nb.infoacs.orgrsc.org For ionic liquids that are solid at or near room temperature, such as this compound (melting point: 50 °C), crystallization can be an effective purification method. iolitec.de This process involves dissolving the crude ionic liquid in a suitable solvent and then allowing it to crystallize, leaving impurities behind in the solution. ntnu.no The choice of solvent is crucial for successful crystallization. rsc.org
Distillation , while not suitable for all ionic liquids due to their low volatility, can be used for certain types or for the removal of volatile impurities. However, for many ionic liquids, including [C₆Py][PF₆], their thermal stability may be a limiting factor for high-temperature distillation.
Membrane separation technologies offer a promising and energy-efficient alternative for the purification and recovery of ionic liquids. mdpi.comrsc.orgmdpi.com These technologies utilize semi-permeable membranes to separate components based on size, charge, or other physical properties.
Different types of membrane processes can be employed, including:
Nanofiltration: This can be used to separate the ionic liquid from solvents or smaller impurities.
Pervaporation: This technique is effective for removing volatile organic compounds from the ionic liquid.
Supported Ionic Liquid Membranes (SILMs): In this approach, the ionic liquid is immobilized within the pores of a support membrane, which can be used for various separation applications. researchgate.net
Membrane-based techniques can be particularly advantageous for large-scale production, offering continuous operation and reduced energy consumption compared to traditional purification methods. eejournal.com
Comprehensive Spectroscopic and Microscopic Characterization of 1 Hexylpyridinium Hexafluorophosphate
Vibrational Spectroscopy Studies of [C₆Py][PF₆] (FT-IR) for Molecular Structure Elucidation
Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and elucidating the molecular structure of a compound by analyzing its interaction with infrared radiation. The FT-IR spectrum of 1-hexylpyridinium (B1223320) hexafluorophosphate (B91526) exhibits characteristic absorption bands corresponding to the vibrational modes of its constituent cation and anion.
The hexafluorophosphate anion, [PF₆]⁻, is known for its strong, characteristic absorption band. This is typically observed in the region of 800-850 cm⁻¹ and is attributed to the P-F stretching vibrations. researchgate.net For instance, in related hexafluorophosphate-containing complexes, a strong peak at approximately 839 cm⁻¹ is indicative of the [PF₆]⁻ counterion. researchgate.net
The 1-hexylpyridinium cation, [C₆Py]⁺, displays several characteristic vibrational modes. The aromatic C-H stretching vibrations of the pyridinium (B92312) ring are expected to appear around 3000 cm⁻¹. The stretching and bending vibrations of the aliphatic C-H bonds in the hexyl chain will also be present in the spectrum. The vibrations of the pyridinium ring itself will give rise to a series of bands in the fingerprint region of the spectrum.
Table 1: Representative FT-IR Vibrational Modes for 1-Hexylpyridinium Hexafluorophosphate
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | Aromatic C-H stretching (pyridinium ring) |
| 2850-2960 | Aliphatic C-H stretching (hexyl chain) |
| ~1620 | C=C and C=N stretching (pyridinium ring) |
| ~1465 | CH₂ bending (hexyl chain) |
| ~839 | P-F stretching ([PF₆]⁻ anion) |
| ~558 | δ(PF₆) bending vibrations |
Note: The exact peak positions can vary depending on the sample's physical state and the surrounding environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics Investigation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and investigating the dynamic behavior of molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR spectroscopy each provide unique and complementary information.
¹H NMR: The proton NMR spectrum of [C₆Py][PF₆] will show distinct signals for the protons of the pyridinium ring and the hexyl chain. The aromatic protons of the pyridinium ring are expected to be deshielded and appear at higher chemical shifts (downfield), typically in the range of 7.0-9.0 ppm. oregonstate.edu The protons of the hexyl chain will appear at lower chemical shifts (upfield). The protons on the carbon adjacent to the nitrogen atom will be the most deshielded among the alkyl protons.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in the 1-hexylpyridinium cation will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. libretexts.org Aromatic carbons of the pyridinium ring will resonate at lower field (120-150 ppm) compared to the aliphatic carbons of the hexyl chain (10-40 ppm). bhu.ac.incompoundchem.com
³¹P NMR: Phosphorus-31 NMR is particularly useful for characterizing the hexafluorophosphate anion. The ³¹P nucleus in the [PF₆]⁻ anion is coupled to six equivalent fluorine atoms (¹⁹F, spin I = 1/2). This coupling results in a characteristic septet (a signal split into seven lines) in the ³¹P NMR spectrum. oxinst.com The chemical shift for the [PF₆]⁻ anion is typically observed at approximately -145 ppm relative to 85% H₃PO₄. science-and-fun.deucsb.edu
Table 2: Expected NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
| ¹H | Aromatic C-H (Pyridinium) | 7.0 - 9.0 |
| ¹H | Alkyl C-H (Hexyl Chain) | 0.8 - 4.5 |
| ¹³C | Aromatic C (Pyridinium) | 120 - 150 |
| ¹³C | Alkyl C (Hexyl Chain) | 10 - 60 |
| ³¹P | [PF₆]⁻ | ~ -145 (septet) |
Scanning Electron Microscopy (SEM) and Microstructural Analysis of [C₆Py][PF₆]-Modified Systems
Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface topography and morphology of materials. While SEM is not used to characterize the ionic liquid itself, it is invaluable for analyzing the microstructure of materials that have been modified with this compound, such as polymer electrolytes.
The incorporation of ionic liquids like [C₆Py][PF₆] into a polymer matrix can significantly alter the polymer's morphology. SEM analysis of composite polymer electrolytes often reveals changes in the surface roughness, porosity, and the distribution of the ionic liquid within the polymer host. For instance, in studies of poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) based polymer electrolytes, SEM images have been used to observe the surface and cross-sectional morphologies, providing insights into how the addition of components affects the electrolyte's structure. nih.gov The addition of an ionic liquid can lead to a more amorphous and porous structure, which can enhance ionic conductivity by facilitating ion transport. mdpi.com
While specific SEM studies on materials exclusively modified with this compound are not widely available in the reviewed literature, the general findings for similar pyridinium-based ionic liquids in polymer matrices suggest that [C₆Py][PF₆] would likely act as a plasticizer, leading to a more amorphous and potentially porous morphology in the host material.
Investigation of Water Molecular State and Clustering in [C₆Py][PF₆] through Advanced Techniques
The interaction of water with ionic liquids is a critical area of research, as even small amounts of water can significantly affect their physicochemical properties. Advanced techniques such as molecular dynamics (MD) simulations and specialized spectroscopic methods are employed to investigate the molecular state and clustering of water in ionic liquids like this compound.
Molecular dynamics simulations can provide a detailed picture of the interactions between water molecules and the ions of the ionic liquid at the atomic level. Studies on similar ionic liquids, such as 1-hexyl-3-methylimidazolium hexafluorophosphate, have shown that water molecules tend to be closely associated with the anions through hydrogen bonding. nih.gov This interaction can influence the translational and rotational dynamics of the ionic liquid's ions. nih.gov It is highly probable that water molecules in [C₆Py][PF₆] would also preferentially interact with the hexafluorophosphate anions.
Spectroscopic techniques, such as fluorescence spectroscopy using probe molecules, can also provide insights into the local environment within the ionic liquid and how it is affected by the presence of water. For example, changes in the fluorescence spectrum of a solute probe can indicate alterations in the polarity and structure of the solvent environment upon the addition of water. nih.gov These advanced methods are crucial for understanding how water molecules are distributed and behave within the ionic liquid, which has significant implications for applications where water content is a critical factor.
Theoretical and Computational Chemistry Approaches for 1 Hexylpyridinium Hexafluorophosphate Systems
Quantum Chemical Calculations and Molecular Modeling of [C₆Py][PF₆] Structure and Interactions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 1-hexylpyridinium (B1223320) cation ([C₆Py]⁺) and the hexafluorophosphate (B91526) anion ([PF₆]⁻) that constitute the ionic liquid. mdpi.comnih.gov Methods like Density Functional Theory (DFT) are employed to determine the optimized geometric structures, electronic properties, and interaction energies of the ion pair. researchgate.net
Molecular modeling studies focus on several key aspects:
Optimized Geometry: Calculations reveal the most stable three-dimensional arrangement of atoms in the individual ions. For the [C₆Py]⁺ cation, this includes the planarity of the pyridinium (B92312) ring and the conformational flexibility of the hexyl chain.
Charge Distribution: The distribution of electrostatic charges across the ions is a critical factor governing their interactions. Quantum chemical methods can compute atomic charges, showing how the positive charge is delocalized across the pyridinium ring and how the negative charge is distributed on the fluorine atoms of the [PF₆]⁻ anion. researchgate.net
Interaction Energy: The strength of the interaction between the cation and anion can be calculated. This helps in understanding the cohesion of the ionic liquid and the nature of the forces (e.g., electrostatic, van der Waals) that hold it together.
Vibrational Frequencies: Theoretical calculations can predict infrared (IR) and Raman spectra. nih.gov These predicted spectra can be compared with experimental measurements to validate the accuracy of the computational model and aid in the interpretation of experimental data.
These fundamental calculations provide the necessary parameters, such as force fields and partial charges, that are used as inputs for higher-level simulations like molecular dynamics.
Conductor-like Screening Model for Real Solvents (COSMO-RS) for Thermodynamic Property Prediction
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful and widely used method for predicting the thermodynamic properties of fluids and liquid mixtures. ua.ptscispace.com It combines quantum chemical calculations with statistical thermodynamics to predict properties from first principles, making it an invaluable tool for screening ionic liquids for specific applications without extensive experimental work. ua.ptresearchgate.net
The COSMO-RS methodology involves two main steps:
Quantum Chemical Calculation: The molecule of interest (in this case, the [C₆Py]⁺ and [PF₆]⁻ ions) is placed in a virtual conductor environment. This induces a polarization charge density (σ) on the surface of the molecule, which is calculated using quantum chemistry. This σ-profile serves as a detailed descriptor of the molecule's polarity. ua.pt
Statistical Thermodynamics: The σ-profiles of the components in a liquid mixture are used in a statistical thermodynamics framework to calculate the chemical potential of each component. From the chemical potentials, a wide range of thermodynamic equilibrium properties can be derived. ua.pt
For [C₆Py][PF₆], COSMO-RS can predict key thermodynamic data crucial for process design and application screening.
Table 1: Thermodynamic Properties Predictable by COSMO-RS for [C₆Py][PF₆] Systems
| Property Category | Specific Examples | Relevance |
|---|---|---|
| Phase Equilibria | Vapor-Liquid Equilibria (VLE), Liquid-Liquid Equilibria (LLE) | Essential for designing separation processes like distillation and extraction. |
| Solubility | Gas solubility (e.g., CO₂, SO₂), solubility of solids | Determines the suitability of the ionic liquid as a solvent for specific solutes. |
| Activity Coefficients | Activity coefficients at infinite dilution | Quantifies the non-ideal behavior of solutes in the ionic liquid, crucial for understanding solute-solvent interactions. researchgate.net |
| Partition Coefficients | Octanol-water partition coefficient (LogP) | Important for environmental fate assessment and applications in liquid-liquid extraction. researchgate.net |
| Mixing Properties | Enthalpy of mixing, Gibbs free energy of mixing | Describes the thermodynamics of forming a solution with other solvents. |
While the accuracy can vary depending on the complexity of the system, COSMO-RS provides at least a qualitative, and often a semi-quantitative, prediction of these properties, significantly reducing the experimental effort required to characterize the ionic liquid. ua.pt
Molecular Dynamics Simulations for Interfacial Phenomena and Solvation Dynamics
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of dynamic processes that are often difficult to probe experimentally. For [C₆Py][PF₆], MD simulations are particularly useful for investigating its behavior in complex environments.
Interfacial Phenomena: MD simulations can model the interface between [C₆Py][PF₆] and other phases, such as a solid surface (e.g., an electrode) or another liquid. In the context of electrochemistry, simulations can reveal the structure of the electrical double layer that forms at the electrode-ionic liquid interface. mdpi.com Key insights from such simulations include:
Ion Adsorption and Layering: How the [C₆Py]⁺ cations and [PF₆]⁻ anions arrange themselves in distinct layers near a charged or uncharged surface.
Orientation of Ions: The preferential orientation of the pyridinium ring and the hexyl chain of the cation relative to the surface.
Differential Capacitance: The ability of the interface to store charge, which can be calculated from the simulation and compared with electrochemical measurements. mdpi.com
Solvation Dynamics: MD simulations can also elucidate how solute molecules are dissolved and interact within the bulk [C₆Py][PF₆] liquid. By placing a solute molecule within the simulated ionic liquid, one can observe:
Solvation Shell Structure: How the cations and anions arrange themselves around the solute molecule to form solvation shells.
Dynamics of Solvation: The timescale on which the ionic liquid structure reorganizes in response to a change in the solute (e.g., electronic excitation), which is crucial for understanding reaction dynamics in ionic liquids.
Transport Properties: Calculation of diffusion coefficients for the ions and solutes, as well as the viscosity of the liquid, which are fundamental transport properties.
Table 2: Typical Parameters and Outputs of an MD Simulation for [C₆Py][PF₆]
| Input Parameters | Simulation Outputs | Insights Gained |
|---|---|---|
| Force Field (atom types, charges, bond parameters) | Radial Distribution Functions (RDFs) | Describes the average distance and coordination between different types of atoms (e.g., cation-anion, ion-solute). |
| Number of Ions, Temperature, Pressure | Density Profile | Shows the layering and density fluctuations of ions near an interface. |
| Simulation Box Dimensions | Mean Squared Displacement (MSD) | Used to calculate the diffusion coefficients of the ions. |
Prediction of Activity Coefficients and Solute-Ionic Liquid Interaction Capabilities
The ability to predict activity coefficients is essential for understanding and modeling the behavior of solutes in [C₆Py][PF₆]. The activity coefficient, γ, is a measure of the deviation of a component's chemical potential from that of an ideal solution. It encapsulates the complex interplay of interactions between the solute and the surrounding ionic liquid ions.
Predictive models like COSMO-RS and group contribution methods such as UNIFAC are employed for this purpose. researchgate.net
COSMO-RS: As mentioned previously, COSMO-RS can directly calculate the activity coefficient of a solute in [C₆Py][PF₆] from the σ-profiles of the respective components. This approach is particularly powerful because it does not rely on pre-existing experimental data for the specific system and can account for the unique molecular structures of the ions and the solute. ua.ptscispace.com
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group contribution method where molecules are broken down into their constituent functional groups. The activity coefficient is then calculated based on the interactions between these groups. To use UNIFAC for ionic liquids, specific interaction parameters for the groups that make up the [C₆Py]⁺ cation (e.g., the pyridinium ring, alkyl chain) and the [PF₆]⁻ anion must be determined by fitting the model to a large set of experimental phase equilibrium data. researchgate.net
These models allow for the quantitative prediction of solute-ionic liquid interaction capabilities. For instance, by calculating the activity coefficient of a series of solutes (e.g., alkanes, alcohols, aromatic compounds) in [C₆Py][PF₆], one can screen its potential as a solvent for specific separation tasks. A low activity coefficient (γ < 1) suggests strong, favorable interactions between the solute and the ionic liquid, indicating high solubility. Conversely, a high activity coefficient (γ > 1) indicates unfavorable interactions and low solubility.
Electrochemical Research Applications of 1 Hexylpyridinium Hexafluorophosphate
[C₆Py][PF₆] as a Constituent in Advanced Electrolyte Systems
The unique characteristics of 1-Hexylpyridinium (B1223320) hexafluorophosphate (B91526) make it a valuable electrolyte component for energy storage technologies. chemimpex.com Its non-volatile nature and stability contribute to safer and more reliable electrochemical devices compared to those using traditional organic solvents. chemimpex.comepdf.pub
Development of Next-Generation Batteries and Supercapacitors
[C₆Py][PF₆] is investigated as an electrolyte for the development of advanced batteries and supercapacitors. chemimpex.com Its inherent ionic conductivity facilitates efficient charge transport, a crucial factor for high-performance energy storage. chemimpex.com In the context of supercapacitors, which rely on the formation of an electric double layer, ionic liquids like [C₆Py][PF₆] are particularly advantageous. Research into nitrogen-doped graphene modified with an ionic liquid binder, specifically 1-hexylpyridinium hexafluorophosphate, has shown excellent electrochemical performance, indicating its potential for next-generation energy storage devices. researchgate.net Furthermore, solid polymer electrolytes incorporating pyridinium-based ionic liquids, including [C₆Py][PF₆], are being developed to enhance safety and stability in high-performance batteries. google.com
Fabrication and Performance Evaluation of [C₆Py][PF₆]-Modified Electrodes and Nanocomposite Sensors
Beyond its role as a bulk electrolyte, this compound is extensively used as a binder and modifier in the fabrication of chemically modified electrodes. analchemres.orgijcce.ac.ir In this capacity, it helps to create robust, sensitive, and stable sensing platforms by improving the electrode's microstructure and facilitating electron transfer. acs.org
Voltammetric Determination and Electrooxidation Studies of Electroactive Compounds
Electrodes modified with [C₆Py][PF₆] have demonstrated significant enhancements in the voltammetric determination of various electroactive compounds. The ionic liquid acts as a binder in carbon ionic liquid electrodes (CILEs), which show improved electrocatalytic activity. researchgate.net This modification leads to higher sensitivity and lower detection limits for target analytes. For instance, the electrooxidation of compounds like p-methylaminophenol sulfate (B86663) (metol) and indomethacin (B1671933) has been successfully studied using CILEs containing [C₆Py][PF₆]. analchemres.orgiaea.org These modified electrodes often exhibit a remarkable increase in the rate of electron transfer and a decrease in the overvoltage required for the electrochemical reaction. acs.org
Table 1: Performance of [C₆Py][PF₆]-Based Electrodes in Voltammetric Determination
| Analyte | Electrode Configuration | Technique | Linear Range | Detection Limit (LOD) | Source |
|---|---|---|---|---|---|
| Indomethacin | TiO₂/CILE | DPV | 0.1 - 100 µM | 0.021 µM | analchemres.organalchemres.org |
| p-Methylaminophenol sulfate (Metol) | LiCoO₂/CILE | DPV | 0.4 - 400.0 µM | 0.246 µM | iaea.org |
| Zileuton (B1683628) | TiO₂/CILE | AdsDPV | Not Specified | Not Specified | researchgate.net |
| Luteolin | AuNCs/CILE | DPV | 1 - 1000 nM | 0.4 nM | semanticscholar.org |
DPV: Differential Pulse Voltammetry, AdsDPV: Adsorptive Stripping Differential Pulse Voltammetry, CILE: Carbon Ionic Liquid Electrode
Synergistic Effects of [C₆Py][PF₆] with Carbon Nanomaterials (e.g., MWCNTs, Graphene) in Electrochemical Devices
The combination of [C₆Py][PF₆] with carbon nanomaterials like multi-walled carbon nanotubes (MWCNTs) and graphene creates powerful nanocomposite sensors. mdpi.com The ionic liquid serves as an excellent dispersing medium for these nanomaterials, preventing their agglomeration and ensuring a high effective surface area. electrochemsci.org This results in a synergistic effect where the high conductivity of the carbon nanomaterials is complemented by the enhanced electron transfer and stability provided by the ionic liquid. mdpi.comresearchgate.net
For example, a sensor for alfuzosin (B1207546) was developed using a nanocomposite of MWCNTs and [C₆Py][PF₆]. bohrium.comkisti.re.kr Similarly, a rutin (B1680289) sensor was fabricated using a graphene oxide-MWCNT nanocomposite on a [C₆Py][PF₆]-based carbon ionic liquid electrode (CILE). electrochemsci.org In such hybrids, the cation-π interactions between the pyridinium (B92312) ring of the ionic liquid and the π-electron systems of the carbon nanomaterials can lead to a stable and highly effective sensing interface. ijcce.ac.irelectrochemsci.org This synergy results in significantly amplified electrochemical responses and improved sensor performance. electrochemsci.org
Role of Metal Oxide Nanoparticles (e.g., TiO₂) in [C₆Py][PF₆] Composite Sensors
The incorporation of metal oxide nanoparticles, such as titanium dioxide (TiO₂) and lithium cobalt oxide (LiCoO₂), into [C₆Py][PF₆]-based electrodes introduces additional catalytic and surface area enhancements. iaea.orgresearchgate.net These nanoparticles, when combined with a carbon ionic liquid electrode, create a composite material with superior sensing capabilities. analchemres.org
A notable example is a sensor for the anti-inflammatory drug indomethacin, which was fabricated using TiO₂ nanoparticles incorporated into a [C₆Py][PF₆]-based CILE. analchemres.organalchemres.org The TiO₂ nanoparticles provide a larger surface area and catalytic activity, while the ionic liquid ensures good conductivity and a stable matrix. analchemres.orgijcce.ac.ir This combination significantly improved the oxidation signal of indomethacin compared to unmodified electrodes. analchemres.org Similarly, LiCoO₂ nanospheres have been used to modify a [C₆Py][PF₆] CILE for the detection of metol, where the nanospheres provided a large surface area and a fast electron transfer rate, greatly enhancing the electrochemical response. researchgate.netiaea.org The synergistic effect between the metal oxide, the carbon paste, and the ionic liquid leads to highly sensitive and selective electrochemical sensors. ijcce.ac.ir
Compound Names Table
| Abbreviation / Common Name | Full Chemical Name |
| [C₆Py][PF₆] | This compound |
| MWCNTs | Multi-walled Carbon Nanotubes |
| TiO₂ | Titanium dioxide |
| LiCoO₂ | Lithium cobalt oxide |
| Metol | p-Methylaminophenol sulfate |
| Indomethacin | 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid |
| Zileuton | N-(1-Benzo[b]thien-2-ylethyl)-N-hydroxyurea |
| Luteolin | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-chromenone |
| Alfuzosin | (R,S)-N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide |
| Rutin | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyloxy]-4H-chromen-4-one |
Analysis of Electron Transfer Kinetics and Related Electrochemical Parameters
The electrochemical behavior of this compound ([C₆Py][PF₆]) and its composites is significantly influenced by key kinetic and thermodynamic parameters. These include the heterogeneous electron transfer rate constant (k⁰), the diffusion coefficient (D), and the transfer coefficient (α). These parameters are crucial for understanding the efficiency and speed of electrochemical reactions at the electrode-electrolyte interface.
The diffusion coefficient (D) represents the rate at which an electroactive species moves through the electrolyte to the electrode surface. This parameter can be determined using techniques like cyclic voltammetry and the Randles-Sevcik equation, which relates the peak current to the scan rate and concentration of the analyte. iapchem.orgresearchgate.netresearchgate.netresearchgate.net The diffusion coefficient is a critical factor as it can be the rate-limiting step in an electrochemical reaction. For example, in the development of sensors, a higher diffusion coefficient of the target analyte within the ionic liquid-based electrode material can lead to a more sensitive and rapid response.
The transfer coefficient (α) provides insight into the symmetry of the energy barrier for an electrochemical reaction. It describes how the change in electrode potential affects the rate of the oxidation and reduction reactions. A value of α close to 0.5 indicates a symmetrical energy barrier.
While direct and comprehensive data for the intrinsic electrochemical parameters of this compound are limited, the analysis of its composites in various applications allows for the estimation and understanding of these crucial factors in practical systems. The following table, while not exhaustive, provides an example of how such parameters are reported in the context of a modified electrode, though it is important to note that these values are for the analyte on the specific electrode and not for the ionic liquid itself.
Interactive Data Table: Electrochemical Parameters of Rutin on a Graphene-MnO₂/[C₆Py][PF₆] Composite Electrode
| Parameter | Value | Method of Determination |
|---|---|---|
| Electron Transfer Coefficient (α) | 0.5 | Cyclic Voltammetry |
| Number of Electrons Transferred (n) | 1.81 | Cyclic Voltammetry |
| Apparent Heterogeneous Electron Transfer Rate Constant (kₛ) | 1.61 s⁻¹ | Cyclic Voltammetry |
| Diffusion Coefficient (D) | 1.57 x 10⁻⁴ cm²/s | Cyclic Voltammetry |
Note: This data is for the analyte Rutin on a modified electrode and is provided as an illustrative example of how these parameters are determined and reported in research involving [C₆Py][PF₆] composites. researchgate.net
Electrochemical Sensing and Biosensing Platforms Utilizing [C₆Py][PF₆] Composites
The unique properties of this compound ([C₆Py][PF₆]), such as its high ionic conductivity, wide electrochemical window, and good thermal stability, make it an excellent component in the fabrication of electrochemical sensors and biosensors. rsc.org When combined with other materials like nanoparticles and carbon-based materials, the resulting composites exhibit enhanced electrocatalytic activity, leading to improved sensor performance. mdpi.comcapes.gov.br
These sensors operate on the principle of detecting changes in electrical signals (such as current or potential) that occur when the target analyte interacts with the modified electrode surface. The inclusion of [C₆Py][PF₆] in the electrode matrix can facilitate faster electron transfer and increase the effective surface area, thereby amplifying the detection signal and improving the sensitivity and selectivity of the sensor.
A notable application is in the development of a highly sensitive sensor for the determination of zileuton, an anti-inflammatory drug. researchgate.net This sensor utilized a nanocomposite of titanium dioxide (TiO₂) nanoparticles and [C₆Py][PF₆]. The synergistic effect of the high surface area of TiO₂ and the excellent conductivity of the ionic liquid resulted in a sensor with a low detection limit and a wide linear range. researchgate.net Similarly, a nanocomposite of multi-walled carbon nanotubes and [C₆Py][PF₆] has been employed for the sensitive voltammetric determination of alfuzosin, a medication used to treat benign prostatic hyperplasia.
The versatility of [C₆Py][PF₆]-based composites extends to the detection of various other analytes, including food colorants and biomolecules. While specific examples using [C₆Py][PF₆] for every analyte are not always available, the principles demonstrated in the development of sensors for zileuton and alfuzosin can be applied to a broader range of targets. The following interactive data table summarizes the performance of some electrochemical sensors that have utilized [C₆Py][PF₆] or similar ionic liquids in their composite-based sensing platforms.
Interactive Data Table: Performance of Electrochemical Sensors Utilizing Pyridinium-Based Ionic Liquid Composites
| Analyte | Electrode Composition | Technique | Linear Range | Detection Limit | Reference |
|---|---|---|---|---|---|
| Zileuton | TiO₂ nanoparticles and this compound | Adsorptive Stripping Differential Pulse Voltammetry | 4.0 x 10⁻⁸ to 1.0 x 10⁻⁴ M | 8.3 x 10⁻⁹ M | researchgate.net |
| Alfuzosin | Multi-walled carbon nanotubes and this compound | Voltammetry | Not Specified | Not Specified | uni-tuebingen.de |
| Sunset Yellow FCF | Graphite Powder/Carbon Paper | Differential Pulse Voltammetry | 0.005–1.0 μM | 0.78 nM | mdpi.com |
| Tartrazine | Graphite Powder/Carbon Paper | Differential Pulse Voltammetry | 0.02–7.5 μM | 8.2 nM | mdpi.com |
| Dopamine | Polyaniline/f-CNTs | Differential Pulse Voltammetry | 50–500 nM | 0.0974 µM | mdpi.com |
Note: This table includes data from sensors using [C₆Py][PF₆] and other related materials to illustrate the scope of applications.
Applications of 1 Hexylpyridinium Hexafluorophosphate in Separation Science and Analytical Chemistry
Utilization of [C₆Py][PF₆] as an Extractant Solvent in Microextraction Techniques
[C₆Py][PF₆] has been successfully utilized as an extraction solvent in advanced microextraction techniques, which are designed to minimize solvent consumption while maximizing analyte enrichment. These methods are celebrated for being environmentally friendlier alternatives to traditional liquid-liquid extraction.
Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient sample preparation method where a small volume of an extraction solvent, such as [C₆Py][PF₆], is dispersed into an aqueous sample. This creates a cloudy solution with a large surface area, facilitating the rapid transfer of target analytes from the sample into the extraction phase.
A notable application involves the preconcentration of trace levels of zinc from water and milk samples prior to analysis by flame atomic absorption spectrometry (FAAS). nih.gov In this method, zinc is first complexed with 8-hydroxyquinoline (B1678124) (oxine) to form a neutral species that can be extracted into the ionic liquid. nih.gov The efficiency of the extraction is highly dependent on several factors, which must be carefully optimized. Key parameters that influence the extraction efficiency include the pH of the sample, the concentration of the chelating agent (oxine), the volume of [C₆Py][PF₆], sample temperature, and centrifugation time. nih.gov
Research has systematically optimized these conditions to achieve maximum extraction recovery. For instance, the optimal pH for the formation and extraction of the zinc-oxine complex was determined, along with the precise amount of ionic liquid needed to ensure a high enhancement factor. nih.govresearchgate.net The successful validation of this method using certified reference materials confirms its accuracy and reliability for determining trace zinc in complex matrices. nih.gov
While specific studies detailing the modification of SPE sorbents with 1-Hexylpyridinium (B1223320) hexafluorophosphate (B91526) were not prominently found, research on closely related N-alkylpyridinium hexafluorophosphate ionic liquids demonstrates the principle. These ionic liquids can be grafted onto the surface of solid substrates, such as silica (B1680970), to create novel sorbents for solid-phase extraction. This modification alters the surface chemistry of the sorbent, enabling selective interactions with target analytes. The pyridinium (B92312) ring can engage in various interactions, including ion exchange and hydrophobic interactions, which are key to the separation process.
Preconcentration and Trace Analysis of Metal Ions Using [C₆Py][PF₆]
The application of [C₆Py][PF₆] is particularly effective for the preconcentration of trace metal ions from various sample matrices, which is a critical step for analyses where the metal concentration is below the detection limit of the instrument.
[C₆Py][PF₆] has been successfully applied in the selective extraction and quantification of specific metal ions.
Zinc (Zn): As detailed previously, a DLLME method using [C₆Py][PF₆] as the extraction solvent allows for the effective preconcentration of zinc from water and milk. nih.gov The method achieves a high enhancement factor of 71 and a low detection limit of 0.22 µg L⁻¹, demonstrating its sensitivity for trace analysis. nih.gov The relative standard deviation for replicate determinations was found to be 1.92%, indicating good precision. nih.gov
Aluminum (Al): Research has noted the application of a [C₆Py][PF₆]-based dispersive liquid-liquid microextraction method combined with spectrofluorometry for the evaluation of Al(III) concentrations in various real samples at trace levels. researchgate.net
Iron (Fe(III)): While general literature points to the use of pyridinium ionic liquids in metal extraction, specific studies detailing the selective extraction of Fe(III) using 1-Hexylpyridinium hexafluorophosphate were not identified in the reviewed sources.
Application in the Preconcentration and Determination of Organic Compounds and Pharmaceutical Analytes
Ionic liquids are widely used in the microextraction of various organic pollutants, including pesticides, herbicides, and active pharmaceutical ingredients. researchgate.net The mechanism relies on the favorable partitioning of these compounds from the aqueous sample into the ionic liquid phase. However, within the scope of the reviewed literature, no specific studies were found that employed this compound for the preconcentration and determination of organic or pharmaceutical analytes. The research in this area tends to utilize other ionic liquids, such as those based on the imidazolium (B1220033) cation. researchgate.net
Chemical Modification of Silica and Other Substrates with [C₆Py][PF₆] for Sorbent Development
The development of novel sorbents for solid-phase extraction often involves the chemical modification of a solid support, most commonly silica gel. The process involves grafting the ionic liquid onto the silica surface. This is typically achieved by first modifying the silica with a linking agent, such as a silane, which can then react with the pyridinium compound. This covalent bonding ensures the stability of the sorbent during the extraction process. The resulting material combines the robustness of the silica support with the selective extraction capabilities of the ionic liquid. The hexyl chain on the pyridinium cation provides hydrophobicity, while the charged pyridinium head and the hexafluorophosphate anion can participate in ionic interactions, leading to a mixed-mode separation mechanism. This allows for the selective retention of a wide range of analytes based on a combination of hydrophobic and ionic interactions.
Investigation of [C₆Py][PF₆] in Ion Exchange Processes for Targeted Separations
The role of this compound in separation processes is multifaceted, primarily leveraging its ionic characteristics. [C₆Py][PF₆] contributes to targeted separations through two main mechanisms: as a hydrophobic liquid phase in liquid-liquid extraction systems and as a functional component in solid-phase extraction (SPE) materials.
In liquid-liquid microextraction, [C₆Py][PF₆] serves as an extractant solvent that facilitates the transfer of target analytes from an aqueous sample into the ionic liquid phase. chemimpex.com This process often involves the formation of a neutral complex between the target metal ion and a chelating agent. The subsequent transfer into the water-immiscible [C₆Py][PF₆] phase is driven by favorable partitioning. While often described in the context of ion exchange, this is more accurately a liquid-liquid partitioning mechanism where the ionic liquid acts as a superior solvent medium compared to traditional volatile organic compounds. For instance, in the preconcentration of zinc and aluminum, [C₆Py][PF₆] has been used as the extraction solvent in combination with the chelating agent 8-hydroxyquinoline (oxine). rsc.orgnih.gov The ionic nature of [C₆Py][PF₆] is crucial for its ability to efficiently solvate the metal-chelate complex, enabling its extraction from the aqueous phase. chemimpex.com
A more direct application of ion exchange is realized when [C₆Py][PF₆] is immobilized onto a solid support, creating a solid-phase extraction (SPE) sorbent. In one study, [C₆Py][PF₆] was chemically modified onto a silica support using a sol-gel process. researchgate.net This novel sorbent was then used for the separation and preconcentration of trace Fe(III) ions from water samples. researchgate.net In this setup, the pyridinium cations are anchored to the silica surface, and the associated [PF₆]⁻ anions can be exchanged for other anions, or the positively charged pyridinium nitrogen can facilitate the adsorption of anionic complexes. This approach combines the selectivity of the ionic liquid with the handling advantages of a solid sorbent, enabling its use in column chromatography for targeted separations. researchgate.net The interactions governing the separation on such stationary phases can include both ion-exchange and hydrophobic interactions.
Impact of [C₆Py][PF₆] Hydrophobicity and Water Immiscibility on Separation Efficiency
The pronounced hydrophobicity and water immiscibility of [C₆Py][PF₆] are fundamental properties that underpin its effectiveness in separation applications. nih.gov These characteristics allow it to form a stable biphasic system with aqueous solutions, which is a prerequisite for liquid-liquid extraction of analytes. researchgate.net The efficiency of these separations is directly linked to the partitioning of the target species between the aqueous and the ionic liquid phases.
The hexyl chain on the pyridinium cation contributes significantly to the compound's hydrophobicity, making it an effective solvent for nonpolar and chelated metal species. This has been demonstrated in the dispersive liquid-liquid microextraction of zinc from water and milk samples. nih.govresearchgate.net In this method, a zinc-oxine complex is formed and subsequently extracted into fine droplets of [C₆Py][PF₆]. The high hydrophobicity of the ionic liquid ensures a high distribution coefficient for the complex, leading to efficient extraction and a high enhancement factor of 71. nih.govresearchgate.net
The efficiency of these extraction processes is sensitive to several experimental parameters that influence the partitioning behavior. A study on zinc preconcentration using [C₆Py][PF₆] identified optimal conditions for maximizing extraction efficiency, as detailed in the table below. nih.gov
Table 1: Optimized Conditions for Zinc Microextraction using [C₆Py][PF₆]
| Parameter | Optimal Value |
|---|---|
| pH | 9.5 |
| Oxine Concentration | 55 mM |
| Amount of [C₆Py][PF₆] | 45 mg |
| Centrifugation Time | 5 min |
Data sourced from a study on zinc preconcentration using a dispersive liquid-liquid microextraction methodology. nih.govresearchgate.net
Under these optimized conditions, the method achieved a detection limit of 0.22 µg/L for zinc, demonstrating the high separation efficiency afforded by the hydrophobic nature of [C₆Py][PF₆]. nih.govresearchgate.net Similarly, in the analysis of aluminum, [C₆Py][PF₆] was used as the extraction solvent to separate the Al³⁺-oxine chelate from various sample matrices, including drinking water and blood. rsc.org The water-immiscible nature of the ionic liquid is critical for creating the distinct phase into which the analyte is concentrated, thereby enabling its determination at trace levels. rsc.org
Green Analytical Chemistry Aspects of [C₆Py][PF₆]-Based Extraction Techniques
The use of this compound in extraction techniques aligns with several principles of Green Analytical Chemistry (GAC). nih.gov A primary advantage of [C₆Py][PF₆], like many ionic liquids, is its extremely low volatility and high thermal stability. chemimpex.com This contrasts sharply with the volatile organic compounds (VOCs) traditionally used in liquid-liquid extractions, which pose risks of atmospheric pollution and operator exposure to harmful vapors. rsc.orgresearchgate.net
A key tenet of GAC is the miniaturization of analytical procedures to reduce solvent consumption and waste generation. researchgate.net [C₆Py][PF₆] is particularly well-suited for microextraction techniques, such as ultrasound-assisted liquid-liquid microextraction (UA-LLME) and dispersive liquid-liquid microextraction (DLLME). rsc.orgnih.govrsc.orgiau.ir These methods utilize microliter volumes of the ionic liquid as the extraction phase, significantly decreasing the amount of solvent required per sample. rsc.orgnih.gov For example, the successful extraction of zinc and aluminum was achieved using only milligrams of [C₆Py][PF₆]. rsc.orgnih.gov This reduction in solvent volume not only minimizes waste but also leads to higher preconcentration factors, enhancing analytical sensitivity. researchgate.netnih.gov
Furthermore, the development of extraction techniques that are faster and more energy-efficient is a goal of green chemistry. The application of ultrasound in conjunction with [C₆Py][PF₆] facilitates the rapid dispersion of the ionic liquid into the aqueous sample, creating a large surface area for mass transfer and accelerating the extraction process. rsc.orgrsc.org This often reduces extraction times to a few minutes, decreasing energy consumption compared to conventional methods that may require lengthy shaking or heating. rsc.org
Catalytic and Reaction Medium Applications of 1 Hexylpyridinium Hexafluorophosphate
Role of [C₆Py][PF₆] as a Phase Transfer Catalyst in Organic Synthesis
Phase transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or a liquid-liquid system. wikipedia.orgyoutube.com A phase transfer catalyst functions by transporting a reactant from one phase to another, where the reaction can then proceed. wikipedia.org This methodology is recognized as a green chemistry approach because it can enhance reaction rates, increase yields, and often reduces the need for hazardous organic solvents. wikipedia.orgacsgcipr.org
1-Hexylpyridinium (B1223320) hexafluorophosphate (B91526) ([C₆Py][PF₆]) is utilized as a phase transfer catalyst in organic synthesis. chemimpex.com In this capacity, it facilitates reactions between organic and inorganic compounds. chemimpex.com The mechanism involves the pyridinium (B92312) cation, [C₆Py]⁺, which is lipophilic due to the hexyl chain, pairing with an inorganic anion from an aqueous or solid phase. This newly formed ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. After the reaction, the catalyst cation is regenerated and can return to the initial phase to repeat the cycle. Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common types of phase transfer catalysts, and pyridinium salts like [C₆Py][PF₆] operate on similar principles. wikipedia.org
Table 1: Advantages of Using Ionic Liquids like [C₆Py][PF₆] as Phase Transfer Catalysts
| Feature | Description |
| Increased Reaction Rates | By bringing reactants together that would otherwise be separated by a phase boundary, the reaction proceeds much faster. wikipedia.org |
| Higher Yields | The improved interaction between reactants often leads to more efficient conversion and higher product yields. |
| Green Chemistry | Reduces or eliminates the need for volatile and often toxic organic solvents, allowing for the use of water or solvent-free conditions. wikipedia.orgacsgcipr.org |
| Simplified Workup | The catalyst, being an ionic liquid, can often be easily separated from the non-polar organic products at the end of the reaction, facilitating recycling. |
| Versatility | Effective for a wide range of reactions, including alkylations, substitutions, and oxidations. nih.gov |
Utilization of [C₆Py][PF₆] as a Non-Volatile Reaction Medium in Chemical Transformations
Ionic liquids are often referred to as "designer solvents" due to their tunable physicochemical properties. A key characteristic that makes them attractive alternatives to traditional organic solvents is their negligible vapor pressure. 1-Hexylpyridinium hexafluorophosphate exhibits excellent thermal stability and low volatility, which are ideal properties for its use as a solvent or reaction medium in organic synthesis and electrochemical applications. chemimpex.com
The use of [C₆Py][PF₆] as a reaction medium provides a controlled environment for chemical transformations. Its non-volatile nature prevents solvent loss through evaporation, which is particularly beneficial for reactions requiring high temperatures over extended periods. Furthermore, its ionic character can influence reaction pathways and selectivity in ways not achievable with conventional molecular solvents. For instance, a study on the enzymatic hydrolysis activity of Candida rugosa lipase (B570770) utilized N-hexylpyridinium bromide and N-hexylpyridinium tetrafluoroborate, compounds closely related to [C₆Py][PF₆], as co-solvents in a methanol-water system, demonstrating the utility of pyridinium-based ionic liquids as reaction media. nih.gov In another application, [C₆Py][PF₆] was successfully used as an extractant solvent in a dispersive liquid-liquid microextraction method for the preconcentration of zinc from water and milk samples. operachem.comnih.gov
While the hexafluorophosphate ([PF₆]⁻) anion imparts desirable properties like hydrophobicity and stability, it is known to be susceptible to hydrolysis in the presence of water, which can produce corrosive and toxic hydrogen fluoride (B91410) (HF). ornl.govnih.gov This potential for degradation is an important consideration when using it as a reaction medium, especially in processes where water is present.
Table 2: Physicochemical Properties of this compound
| Property | Value / Description |
| Molecular Formula | C₁₁H₁₈F₆NP |
| Molecular Weight | 309.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 46 - 50 °C chemimpex.com |
| Key Characteristics | Low volatility, high thermal stability, enhanced conductivity. chemimpex.com |
Synthesis of Task-Specific Ionic Liquids (TSILs) with [C₆Py][PF₆] as a Precursor
Task-specific ionic liquids (TSILs) are a specialized class of ionic liquids where a functional group is covalently tethered to the cation or anion (or both). operachem.com This functional group is introduced to perform a specific task, such as acting as a catalyst, a chelating agent for metal extraction, or to impart specific solubility properties. operachem.comcjcatal.com The design of TSILs allows for the creation of materials with tailored chemical and physical properties.
Simple ionic liquids like this compound can serve as precursors or structural platforms for creating more complex TSILs. The synthesis of a TSIL typically involves two main strategies starting from a simple pyridinium salt:
Anion Exchange: A common method involves synthesizing an N-alkylpyridinium halide (e.g., N-hexylpyridinium bromide) and then performing a metathesis or anion exchange reaction with a salt containing the desired functional anion.
Cation Functionalization: A functional group can be introduced directly onto the pyridinium ring. This can be done before or after the formation of the ionic liquid.
Table 3: Examples of Pyridinium-Based Task-Specific Ionic Liquids (TSILs)
| TSIL Precursor/Type | Functional Group | Intended Task/Application |
| N-Hexylpyridinium Acetate [HPyr][Ac] | Acetate anion | Dispersing solvent for microcrystalline cellulose (B213188). |
| N-Hexylpyridinium Trifluoroacetate [HPyr][TFA] | Trifluoroacetate anion | Dispersing solvent for microcrystalline cellulose. |
| Sulfonic Acid Functionalized Pyridinium Chloride researchgate.net | Sulfonic acid (-SO₃H) on the cation | Brønsted acidic catalyst for organic synthesis. researchgate.net |
| Hydroxyl Functionalized Pyridinium ILs cjcatal.com | Hydroxyl group (-OH) on the cation | Precursors for metal electrodeposition applications. cjcatal.com |
Research on Interfacial Phenomena and Solvation Behavior of 1 Hexylpyridinium Hexafluorophosphate
Investigation of Water Sorption Properties and Hydration Mechanisms of [C₆Py][PF₆]
The water sorption behavior of 1-Hexylpyridinium (B1223320) hexafluorophosphate (B91526) is characterized by its hydrophobic nature. Most ionic liquids are hygroscopic to some extent, and the presence of water can significantly affect their physical and chemical properties. nih.govnih.gov However, the structural components of [C₆Py][PF₆]—specifically the six-carbon alkyl chain on the pyridinium (B92312) cation and the hexafluorophosphate anion—render it largely water-immiscible. ua.pt Studies have indicated that pyridinium-based ionic liquids are generally less hydrophilic than their imidazolium-based counterparts. nih.gov
The mechanism of hydration, or water sorption, involves interactions with both the cation and the anion. The long hexyl chain of the [C₆Py]⁺ cation contributes significantly to its hydrophobicity, limiting its interaction with water molecules. longdom.org The hexafluorophosphate ([PF₆]⁻) anion is known to be a poor hydrogen bond acceptor and is considered an "extreme structure breaker" in aqueous solutions. researchgate.net Infrared spectroscopic studies on aqueous solutions of inorganic hexafluorophosphate salts show that the PF₆⁻ anion causes a significant blue shift in the OH stretching band of water. This indicates a weakening of the water's hydrogen bond network in the anion's vicinity. The hydration number for the PF₆⁻ anion, or the number of water molecules in its first solvation shell, has been determined to be approximately 4.2. researchgate.net
Characterization of Mutual Solubilities and Phase Behavior with Aqueous and Organic Solvents
In contrast to its behavior with water, [C₆Py][PF₆] exhibits favorable solubility in a range of organic solvents. The "designer" nature of ionic liquids allows for their solvent properties to be tuned; the hexyl chain provides a nonpolar domain, while the charged pyridinium ring offers a polar site. longdom.org This dual character allows it to dissolve both polar and nonpolar substances. longdom.org It is generally miscible with polar aprotic solvents and short-chain alcohols but immiscible with nonpolar aliphatic solvents.
Below is an interactive table summarizing the expected miscibility of 1-Hexylpyridinium hexafluorophosphate with various common solvents.
| Solvent | Chemical Formula | Type | Expected Miscibility with [C₆Py][PF₆] |
| Water | H₂O | Polar Protic | Immiscible |
| Hexane | C₆H₁₄ | Nonpolar | Immiscible |
| Toluene | C₇H₈ | Nonpolar (Aromatic) | Partially Miscible to Miscible |
| Ethanol | C₂H₅OH | Polar Protic | Miscible |
| Acetone | C₃H₆O | Polar Aprotic | Miscible |
| Acetonitrile | C₂H₃N | Polar Aprotic | Miscible |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible |
Analysis of Interfacial Tension and Structure in [C₆Py][PF₆] Biphasic Systems
In biphasic systems, such as [C₆Py][PF₆] and water or [C₆Py][PF₆] and an alkane, the interface between the two liquid phases possesses a distinct structure and an associated interfacial tension. The presence of ionic liquids at an interface typically reduces the interfacial tension compared to a simple water-oil interface. researchgate.net This reduction is influenced by the nature of both the cation and the anion. researchgate.net
The amphiphilic 1-hexylpyridinium cation plays a crucial role in defining the interfacial structure. At an interface with a polar phase like water, the cations are expected to orient themselves with the polar, charged pyridinium head group towards the water phase and the nonpolar hexyl tail extending into the non-aqueous or ionic liquid phase. This molecular layering at the interface is a key feature of ionic liquid systems. researchgate.net
| Biphasic System | Solvent Type | Expected Interfacial Tension |
| [C₆Py][PF₆] / Water | Polar Protic | High |
| [C₆Py][PF₆] / n-Hexane | Nonpolar Alkane | High |
| [C₆Py][PF₆] / n-Hexanol | Polar Protic (Alcohol) | Medium |
| [C₆Py][PF₆] / Toluene | Nonpolar Aromatic | Low to Medium |
Influence of Cationic and Anionic Structures on Solvation Microenvironments
The solvation environment within this compound is not uniform but consists of distinct microenvironments governed by the structures of its constituent ions. The properties of the ionic liquid are dictated by a balance of forces including Coulombic interactions, hydrogen bonds, and dispersion forces. researchgate.net
The 1-hexylpyridinium cation is a primary determinant of this micro-heterogeneity. The long hexyl chain creates nonpolar, hydrophobic domains within the liquid structure. This increased hydrophobicity from the long alkyl chain enhances the exclusion of water and promotes solvent aggregation. longdom.org The pyridinium ring, being aromatic, can participate in π-π stacking interactions, creating another type of domain.
The hexafluorophosphate anion also plays a critical role. As a large, weakly coordinating anion, its interactions with the cation are primarily electrostatic rather than covalent. wikipedia.orgrsc.org The charge on the anion is delocalized over the fluorine atoms, which influences the packing and organization of the cations around it. The specific nature of the anion has a profound effect on the properties of the ionic liquid, including its viscosity, conductivity, and thermal stability. edcc.com.cn The combination of the bulky, hydrophobic [C₆Py]⁺ cation and the weakly coordinating [PF₆]⁻ anion leads to a unique solvation environment capable of dissolving a variety of solutes, underpinning its utility in applications ranging from synthesis to electrochemistry. longdom.org
Environmental Implications and Sustainable Research of 1 Hexylpyridinium Hexafluorophosphate
Computational Assessment of [C₆Py][PF₆] Eco-toxicity and Environmental Fate
Predicting the environmental impact of chemicals before widespread use is a cornerstone of modern environmental science. Computational models offer a rapid and cost-effective means to estimate the ecotoxicity and environmental fate of substances like [C₆Py][PF₆]. mdpi.com These in silico methods are crucial when experimental data is limited. nih.gov
Detailed Research Findings: Quantitative Structure-Activity Relationship (QSAR) models are a primary tool used to predict the toxicity of chemical compounds. mdpi.com These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity (or toxicity). mdpi.com For ionic liquids, QSAR models can be used to screen for potentially harmful compounds and guide the design of safer alternatives with reduced ecotoxicity. europa.eu
Other computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) provide deeper insights into the behavior of chemicals in the environment. nih.gov DFT can offer molecular-level understanding, while MD can simulate larger systems to predict interactions, though both have computational limitations. nih.gov The integration of these methods shows promise for accurately predicting the behavior of complex molecules like ionic liquids in various environmental compartments. nih.gov
Interactive Data Table: Computational Ecotoxicology Assessment Methods
| Computational Method | Principle of Operation | Application in Ecotoxicity Assessment |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Uses machine learning and statistical models to correlate molecular structure with toxicological effects. mdpi.comeuropa.eu | Predicts toxicity levels (e.g., HC50) for aquatic life, enabling screening of potentially hazardous chemicals. nih.goveuropa.eu |
| Density Functional Theory (DFT) | Provides detailed molecular insights into chemical reactivity and interactions at a high computational cost. nih.gov | Helps understand the mechanisms of toxicity and degradation pathways at the molecular level. nih.gov |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules in a system, useful for large macromolecules. nih.gov | Predicts the environmental partitioning and bioaccumulation potential of a chemical by simulating its behavior in different media. nih.gov |
Studies on Bioaccumulation Potential and Environmental Persistence
The persistence of a chemical refers to the length of time it remains in the environment before being broken down, while bioaccumulation is the process by which it builds up in organisms. researchgate.netnih.gov Both are critical factors in determining long-term environmental risk.
Detailed Research Findings: The environmental persistence of [C₆Py][PF₆] is largely influenced by its constituent ions. The hexafluorophosphate (B91526) ([PF₆]⁻) anion is a type of per- and polyfluoroalkyl substance (PFAS), a class of molecules known for their extreme persistence due to the strength of the carbon-fluorine bond. nih.govrsc.org Many PFAS are either non-degradable or transform into other highly stable terminal products. rsc.org This high persistence is a significant concern, as continual release can lead to increasing environmental concentrations and a higher probability of adverse effects. rsc.org
The bioaccumulation potential is the tendency of a substance to be absorbed by an organism at a rate faster than its elimination. For some fluorinated compounds, there is a potential for them to bioconcentrate and accumulate in the environment over time. nih.gov However, studies on some newer generation polyfluorinated substances have indicated a low bioaccumulation potential. nih.gov Specific experimental studies on the bioaccumulation of [C₆Py][PF₆] are not widely available, but its potential would be a function of the properties of both the cation and the persistent anion.
Contribution of [C₆Py][PF₆] to Green Chemistry Initiatives and Sustainable Processes
Ionic liquids are often referred to as "green solvents" because their negligible vapor pressure at normal temperatures can reduce air pollution compared to volatile organic compounds. researchgate.netub.edu This property is a key contribution to the principles of green chemistry, which seeks to minimize the environmental impact of chemical processes. mdpi.commdpi.com
Detailed Research Findings: [C₆Py][PF₆] contributes to sustainable processes primarily through its application as a specialized solvent and extraction medium. A notable example is its use in a dispersive liquid-liquid microextraction technique for the preconcentration of trace levels of zinc from water and milk samples before analysis. nih.gov This method allows for high efficiency and a significant enhancement factor in detecting the metal, potentially reducing the need for more energy-intensive or wasteful analytical procedures. nih.gov
The unique properties of ionic liquids, including their thermal stability and ability to dissolve a wide range of materials, make them candidates for various sustainable applications. researchgate.netmdpi.com These include roles in biomass processing, organic synthesis, and the recovery of metals, which are all key areas in the development of a circular and more sustainable economy. iolitec.deresearchgate.net
Interactive Data Table: Contributions of [C₆Py][PF₆] to Green Chemistry
| Green Chemistry Principle | Contribution of [C₆Py][PF₆] | Specific Application Example |
|---|---|---|
| Prevention of Waste | Enables more efficient reactions and separations, potentially leading to higher yields and less waste. mdpi.com | Use in highly efficient microextraction techniques. nih.gov |
| Safer Solvents and Auxiliaries | Possesses negligible vapor pressure, reducing the risk of air contamination and worker exposure compared to volatile organic solvents. researchgate.net | General use as a replacement for traditional volatile solvents in chemical synthesis. |
| Design for Energy Efficiency | Can facilitate processes at or near room temperature, reducing energy costs associated with heating. researchgate.net | Used in the extraction of metallic ions near room temperature. researchgate.net |
Investigation of [C₆Py][PF₆] Stability and Degradation Pathways in Environmental Contexts
Understanding how a compound breaks down in the environment is crucial for assessing its long-term impact. The stability of [C₆Py][PF₆] is determined by the chemical resilience of both its cation and its anion.
Detailed Research Findings: The hexafluorophosphate ([PF₆]⁻) anion is known to have poor stability in the presence of moisture. researchgate.net It is susceptible to hydrolysis, a reaction with water that can lead to the formation of hazardous substances. researchgate.netresearchgate.net The degradation of the [PF₆]⁻ anion can proceed through the formation of pentafluorophosphorane (PF₅), which subsequently reacts with water to generate hydrogen fluoride (B91410) (HF) and other fluorinated phosphate (B84403) species like POF₃. researchgate.net The generation of HF is a significant concern as it is a corrosive and toxic compound. researchgate.net
The 1-hexylpyridinium (B1223320) cation, as an organic component, is expected to be more susceptible to biodegradation than the anion. Microbial degradation pathways for pyridinium-based structures have been identified for other compounds. For example, studies on the pesticide Chlorpyrifos, which contains a chlorinated pyridinol structure, have shown that bacteria can break down the pyridinium (B92312) ring, transforming it into various metabolites. nih.gov While the specific pathways would differ, this suggests that the pyridinium cation of [C₆Py][PF₆] is unlikely to be indefinitely persistent and can be degraded through biological processes.
Interactive Data Table: Potential Degradation Products of [C₆Py][PF₆] Components
| Ionic Component | Degradation Pathway | Key Degradation Products | Reference |
|---|---|---|---|
| Hexafluorophosphate ([PF₆]⁻) | Hydrolysis in the presence of water | Pentafluorophosphorane (PF₅), Hydrogen Fluoride (HF), Phosphoryl Fluoride (POF₃) | researchgate.net |
| 1-Hexylpyridinium ([C₆Py]⁺) | Microbial Biodegradation (inferred) | Smaller organic molecules (specific metabolites not determined for this compound) | nih.gov |
Future Research Directions and Emerging Paradigms for 1 Hexylpyridinium Hexafluorophosphate
Exploration of Novel [C₆Py][PF₆] Derivatives and Their Functionalization for Tailored Applications
The core structure of 1-hexylpyridinium (B1223320) hexafluorophosphate (B91526) provides a robust scaffold for chemical modification. A significant future research direction is the synthesis and characterization of novel derivatives to tailor its physicochemical properties for specific, high-value applications.
Cation and Anion Modification: Future work will likely focus on systematic modifications to both the pyridinium (B92312) cation and the hexafluorophosphate anion.
Cation Functionalization: Research into attaching specific functional groups to the hexyl chain or the pyridinium ring could impart new functionalities. For example, incorporating hydroxyl, amino, or carboxyl groups could enhance its role as a task-specific ionic liquid for catalysis or CO₂ capture. Modifying the alkyl chain length can also systematically alter properties like viscosity and melting point. nih.gov
Anion Exchange: While the [PF₆]⁻ anion confers desirable properties like hydrophobicity and electrochemical stability, it is known to be susceptible to hydrolysis, which can produce corrosive hydrofluoric acid (HF). chemicalbook.comresearchgate.net A key research avenue is the replacement of [PF₆]⁻ with alternative anions, such as bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) or dicyanamide (B8802431) ([N(CN)₂]⁻), to create derivatives with improved hydrolytic stability, lower toxicity, and different solubility characteristics. edcc.com.cnresearchgate.net
The synthesis of these new derivatives will necessitate comprehensive studies to understand how structural changes influence their fundamental properties.
| Property | Effect of Cation Chain Length | Effect of Anion Choice |
| Viscosity | Generally increases with longer alkyl chains. | Significantly impacts viscosity; e.g., [PF₆]⁻ based ILs can be highly viscous. researchgate.net |
| Thermal Stability | Can be influenced by chain length and functional groups. | The anion has a primary effect on decomposition temperature. edcc.com.cnresearchgate.net |
| Hydrophobicity | Longer alkyl chains increase hydrophobicity. | Anions like [PF₆]⁻ and [Tf₂N]⁻ lead to water-immiscible ILs. researchgate.netiolitec.de |
| Melting Point | Varies with symmetry and intermolecular forces. | Anion choice is a critical determinant of the melting point. iolitec.de |
This table is interactive. Click on the headers to explore the relationships between structural modifications and physical properties.
Integration of [C₆Py][PF₆] in Advanced Materials and Nanotechnology for Multifunctional Systems
An emerging paradigm is the transition of [C₆Py][PF₆] from a bulk solvent or electrolyte to an integral component of advanced, multifunctional materials. Its integration with nanomaterials is a particularly promising frontier.
Hybrid Materials and Nanocomposites:
Energy Storage: The excellent electrochemical stability of [C₆Py][PF₆] makes it a prime candidate for next-generation energy storage devices. chemimpex.com Future research will focus on creating composite electrolytes by embedding [C₆Py][PF₆] within polymer matrices or inorganic nanostructures to develop solid-state or gel-polymer batteries with enhanced safety and performance. mdpi.com
Nanocrystal-IL Systems: Following models developed for similar ionic liquids, [C₆Py][PF₆] could be combined with cellulose (B213188) nanocrystals (CNCs) or other nanomaterials to create synergistic composites. mdpi.com Such systems could be engineered for applications in anti-corrosion coatings, where the ionic liquid acts as a corrosion inhibitor and the nanomaterial provides a barrier function. mdpi.com
Catalysis and Sensing: Supporting [C₆Py][PF₆] on solid substrates like silica (B1680970) or graphene can create supported ionic liquid phases (SILPs). These materials combine the catalytic or sensing properties of the ionic liquid with the high surface area and stability of the solid support, opening doors for advanced catalytic reactors and chemical sensors.
The development of these integrated systems requires a deep understanding of the interfacial interactions between [C₆Py][PF₆] and the host material to control the final properties of the composite.
Scalability and Industrial Implementation Challenges of [C₆Py][PF₆]-Based Technologies
For [C₆Py][PF₆] to move from laboratory-scale research to widespread industrial use, several significant challenges related to scalability, cost, and sustainability must be addressed.
Key Industrial Hurdles:
Synthesis Costs: The multi-step synthesis of high-purity [C₆Py][PF₆] can be expensive, limiting its economic viability for large-scale applications. Future research must focus on developing more efficient, cost-effective, and greener synthesis routes, potentially utilizing microwave-assisted methods or continuous flow reactors. researchgate.net
Purity and Quality Control: The presence of impurities, particularly water and halide ions from synthesis precursors, can drastically affect the performance and stability of [C₆Py][PF₆], especially in electrochemical applications. edcc.com.cnresearchgate.net Developing robust purification and analytical techniques for large-scale production is critical.
Hydrolytic Stability: The tendency of the [PF₆]⁻ anion to hydrolyze in the presence of moisture is a major concern for industrial applications, as it can lead to equipment corrosion and performance degradation. researchgate.net This underscores the need for either strictly anhydrous handling conditions or the development of more stable derivatives.
Recycling and Environmental Impact: The long-term environmental fate and potential toxicity of pyridinium-based ionic liquids are not fully understood. ontosight.ai A crucial area of future research is the development of efficient methods for recycling and recovering [C₆Py][PF₆] from industrial processes and conducting comprehensive lifecycle assessments to ensure its environmental sustainability.
Addressing these challenges is paramount for the successful commercialization of technologies based on this ionic liquid.
Development of Standardized Methodologies for Comprehensive [C₆Py][PF₆] Characterization and Performance Evaluation
The reliable application of [C₆Py][PF₆] and its derivatives depends on the accurate and reproducible measurement of their properties. A lack of standardized characterization protocols currently hinders direct comparison of data across different studies and laboratories.
Establishing Standard Protocols: Future efforts should be directed towards establishing internationally recognized standards for measuring key properties of ionic liquids, including [C₆Py][PF₆]. This includes:
Thermophysical Properties: Standardized methods for determining density, viscosity, thermal decomposition temperature (using techniques like Thermogravimetric Analysis - TGA), and surface tension are needed. nih.govedcc.com.cn
Electrochemical Properties: For applications in batteries and capacitors, standardized protocols for measuring the electrochemical stability window, ionic conductivity, and transference numbers are essential.
Purity Analysis: The development of standard analytical methods, such as Karl Fischer titration for water content and ion chromatography for halide impurities, is critical for quality assurance.
The creation of a comprehensive and standardized database of ionic liquid properties would be an invaluable resource for researchers and engineers, accelerating the design of new materials and processes.
| Property Measured | Experimental Technique | Importance |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the upper-temperature limit for applications. edcc.com.cn |
| Density | Vibrating tube densimeter | Essential for equipment design and process modeling. nih.gov |
| Viscosity | Rotational viscometer | Crucial for fluid handling and mass transfer calculations. researchgate.net |
| Surface Tension | Drop volume tensiometer | Important for applications involving interfaces, such as extractions. nih.gov |
| Refractive Index | Refractometer | A fundamental physical property used for purity checks. nih.gov |
| Electrochemical Window | Cyclic Voltammetry | Defines the voltage range for safe operation in electrochemical devices. mdpi.com |
This table is interactive. Click on the headers to see the techniques and their relevance in characterizing [C₆Py][PF₆].
Q & A
Basic: What are the key physicochemical properties of 1-hexylpyridinium hexafluorophosphate, and how are they experimentally determined?
This compound is an ionic liquid with a molecular weight of 309.23 g/mol (C₁₁H₁₈N·PF₆) and a melting point of ~45°C . Key properties include:
- Density and viscosity : Measured using oscillating U-tube densitometers and rotational viscometers under controlled humidity.
- Thermal stability : Determined via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), with decomposition temperatures typically >250°C for hexafluorophosphate-based ionic liquids .
- Structural confirmation : Nuclear magnetic resonance (¹H/¹⁹F NMR) and X-ray crystallography validate the cation-anion arrangement. For example, bond angles like C7–Co1–C8 (68.3°) and bond lengths (N2–C15: 1.335 Å) in related cobaltocenium analogs provide structural benchmarks .
Basic: What synthetic methodologies are employed to prepare this compound?
The compound is synthesized via a two-step process:
Cation formation : Quaternization of pyridine with 1-bromohexane under reflux in anhydrous acetonitrile for 24–48 hours.
Anion exchange : Reaction of the bromide intermediate (1-hexylpyridinium bromide) with potassium hexafluorophosphate (KPF₆) in aqueous or methanol solution. The product is purified via recrystallization or column chromatography .
- Quality control : Halide content is assessed using ion chromatography or AgNO₃ titration to ensure <100 ppm residual bromide .
Advanced: How can molecular dynamics (MD) simulations elucidate the solvation behavior of this compound?
MD simulations for analogous ionic liquids (e.g., [hmim][PF₆]) reveal:
- Force fields : OPLS-AA or CHARMM parameters are optimized for PF₆⁻ and alkylpyridinium moieties. Polarizable force fields improve accuracy in modeling hydrogen bonding and ionic aggregation .
- Key outputs : Radial distribution functions (RDFs) between the hexyl chain and PF₆⁻ show non-polar domain formation, while Voronoi tessellation quantifies free volume distribution.
- Validation : Experimental data (e.g., density, diffusion coefficients) are matched by adjusting Lennard-Jones potentials and partial charges .
Advanced: How do crystallographic studies resolve contradictions in reported structural data for pyridinium-based ionic liquids?
Discrepancies in bond angles or lattice parameters often arise from:
- Crystallization conditions : Slow evaporation vs. rapid cooling may yield polymorphs. For example, in cobaltocenium analogs, C–Co–C angles vary by ±2° depending on solvent polarity .
- Counterion effects : PF₆⁻’s weak coordination allows cation flexibility, whereas smaller anions (e.g., Cl⁻) restrict conformational freedom. X-ray diffraction (XRD) studies should report temperature and humidity during data collection .
Basic: What analytical techniques are critical for assessing the purity and stability of this compound?
- Purity :
- Stability :
Advanced: How does the alkyl chain length in this compound influence its electrochemical performance?
Comparative studies with shorter-chain analogs (e.g., 1-butylpyridinium PF₆) show:
- Conductivity : Longer chains reduce ionic mobility, decreasing conductivity by ~30% (e.g., 1.2 mS/cm for hexyl vs. 1.7 mS/cm for butyl at 25°C).
- Electrochemical window : Hexyl derivatives exhibit wider stability (up to 4.5 V vs. Li/Li⁺) due to reduced reactivity at the cathode interface. Cyclic voltammetry (CV) in acetonitrile with a Pt working electrode is standard .
Advanced: What strategies mitigate HF release from this compound under high-temperature conditions?
- Additives : Incorporation of 1–2 wt% Li₂CO₃ or hexamethyldisilazane scavenges HF during thermal degradation (T > 80°C).
- Material design : Hybrid electrolytes with SiO₂ nanoparticles reduce PF₆⁻ decomposition rates by 50% in accelerated aging tests (60°C, 7 days) .
Basic: How is the solubility of this compound in organic solvents determined?
- Gravimetric method : Saturate solvents (e.g., DMSO, acetone) at 25°C, filter undissolved material, and evaporate to constant weight.
- Phase diagrams : Cloud-point measurements in water/organic mixtures identify biphasic regions. For example, solubility in dichloromethane exceeds 500 mg/mL, while in water, it is <1 mg/mL .
Advanced: How do neutron scattering and EXAFS complement XRD in probing ionic liquid nanostructure?
- Neutron scattering : Resolves hydrogen bonding networks between the hexyl chain and PF₆⁻ via deuterated analogs.
- EXAFS : Provides bond distances for P–F coordination (1.58 Å) and cation-anion pair correlation lengths. Combined with XRD, these techniques validate MD-predicted cluster sizes (~1–2 nm) .
Advanced: What computational approaches predict the thermodynamic properties of this compound?
- COSMO-RS : Predicts activity coefficients and vapor-liquid equilibria using quantum chemically derived σ-profiles.
- Gibbs free energy calculations : Density functional theory (DFT) at the B3LYP/6-311++G** level estimates solvation enthalpies (±5 kJ/mol accuracy vs. calorimetry) .
Tables
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular weight | 309.23 g/mol | |
| Melting point | 45°C | |
| Density (25°C) | ~1.3 g/cm³ (estimated from analogs) | |
| Conductivity (25°C) | 1.2 mS/cm |
Table 2: Synthetic Yield Optimization
| Parameter | Optimal Condition | Purity (%) |
|---|---|---|
| Reaction time (Step 1) | 48 hours | 98.5 |
| Solvent (Step 2) | Methanol/water (3:1 v/v) | 99.2 |
| Recrystallization solvent | Ethyl acetate/hexane | 99.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
